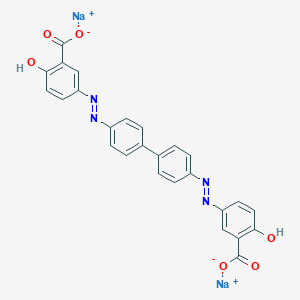

Chrysamine G disodium salt

Description

BenchChem offers high-quality Chrysamine G disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chrysamine G disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H16N4Na2O6 |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |

InChI Key |

AZOPGDOIOXKJRA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Chrysamine G: A Technical Guide to its Mechanism of Action on Amyloid-Beta for Alzheimer's Disease Research

Introduction: The Enduring Challenge of Amyloid-Beta in Alzheimer's Disease and the Role of Chrysamine G

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with its complex pathophysiology characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles.[1] The aggregation of the Aβ peptide, particularly the Aβ(1-40) and Aβ(1-42) isoforms, is considered a central event in the neurodegenerative cascade. This process initiates with the misfolding of Aβ monomers into soluble oligomers, which are now widely recognized as the most neurotoxic species, and culminates in the formation of insoluble fibrils that constitute the core of amyloid plaques. The imperative to develop therapeutic and diagnostic agents that can effectively target the various forms of Aβ has driven extensive research into small molecules capable of interacting with these pathological aggregates.

Chrysamine G, a symmetrical bis-salicylic acid derivative of Congo red, emerged from this research as a promising candidate.[1][2] Unlike its parent compound, Congo red, which is a histological dye with limited ability to cross the blood-brain barrier, Chrysamine G was designed to be more lipophilic, enabling it to penetrate the central nervous system.[2] This property, combined with its affinity for Aβ, has positioned Chrysamine G not only as a valuable tool for the histopathological identification of amyloid plaques but also as a potential therapeutic agent to mitigate Aβ-induced neurotoxicity.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of Chrysamine G on amyloid-beta, intended for researchers, scientists, and drug development professionals in the field of Alzheimer's disease.

Molecular Mechanism of Action: Unraveling the Interaction of Chrysamine G with Amyloid-Beta

The therapeutic and diagnostic potential of Chrysamine G is fundamentally linked to its direct interaction with the Aβ peptide. This interaction is multifaceted, involving binding to aggregated forms of Aβ, subsequent inhibition of further aggregation, and potential neuroprotective effects that may extend beyond simple steric hindrance.

Binding Characteristics and Affinity

Chrysamine G exhibits a strong and specific binding to Aβ aggregates.[1] Studies have shown that [14C]-labeled Chrysamine G binds to homogenates of brain tissue from Alzheimer's disease patients at levels two- to three-fold higher than in control brains.[1] This binding correlates with the density of senile plaques and neurofibrillary tangles.[1]

Quantitative binding assays have revealed that Chrysamine G possesses at least two distinct binding sites on Aβ fibrils:

| Binding Site | Dissociation Constant (Kd) | Binding Capacity (Bmax) |

| High-Affinity | ~0.37 µM | Data not consistently reported |

| Low-Affinity | Data not consistently reported | Data not consistently reported |

Table 1: Reported binding affinities of Chrysamine G for synthetic amyloid-beta fibrils. The protective effects of Chrysamine G against Aβ-induced toxicity have been observed to become significant at concentrations approaching the high-affinity Kd value.[2]

The binding mechanism of Chrysamine G to Aβ is thought to be analogous to that of Congo red, involving a bidentate attachment that spans multiple Aβ peptide chains within the β-sheet-rich structure of the amyloid fibril.[2] This interaction is likely driven by a combination of hydrophobic and electrostatic interactions between the aromatic rings and carboxylic acid groups of Chrysamine G and the amino acid residues of the Aβ peptide.

Inhibition of Amyloid-Beta Aggregation

A critical aspect of Chrysamine G's mechanism of action is its ability to interfere with the Aβ aggregation cascade. While the precise stage of aggregation inhibited by Chrysamine G is an area of active investigation, evidence suggests that it can influence both the formation and stabilization of Aβ aggregates.

The primary experimental approach to assess the inhibitory activity of compounds on Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.[4][5] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[5] A reduction in the ThT fluorescence signal in the presence of an inhibitor is indicative of a decrease in fibril formation. Chrysamine G has been shown to inhibit Aβ aggregation in such assays.

The following diagram illustrates the key stages of Aβ aggregation and the proposed points of intervention for inhibitors like Chrysamine G.

Figure 1. Amyloid-beta aggregation pathway and potential points of inhibition by Chrysamine G.

Neuroprotective Effects: Beyond Aggregation Inhibition

Chrysamine G has demonstrated a concentration-dependent ability to protect neuronal cells from the toxic effects of Aβ.[2] This neuroprotective effect becomes significant at concentrations that correlate with its high-affinity binding to Aβ.[2] Interestingly, a decarboxylated derivative of Chrysamine G, which does not bind to Aβ, fails to provide this protective effect, strongly suggesting that direct binding is a prerequisite for its neuroprotective activity.[2]

However, there is also evidence to suggest that the neuroprotective mechanism of Chrysamine G may not be solely attributable to the inhibition of Aβ aggregation. One study found that both Chrysamine G and a monovalent derivative with lower affinity for Aβ were equally effective at reducing Aβ-induced neuronal death.[3] This led the authors to propose that the neuroprotective effects could be, at least in part, due to an antioxidant activity, rather than a chelating effect.[3] This dual mechanism of action, combining direct interaction with Aβ aggregates and antioxidant properties, makes Chrysamine G a particularly interesting molecule for further investigation.

Structure-Activity Relationship of Chrysamine G and its Derivatives

The chemical structure of Chrysamine G has been systematically modified to probe the key features responsible for its biological activity and to develop improved analogs. The core structure consists of a central biphenyl group linked via diazo bonds to two salicylic acid moieties.

Figure 2. Key structural features of Chrysamine G for structure-activity relationship studies.

Key findings from structure-activity relationship studies include:

-

Carboxylic Acid Groups: The presence of the carboxylic acid groups is critical for Aβ binding. A decarboxylated derivative of Chrysamine G showed no binding to Aβ and, consequently, no neuroprotective effect.[2]

-

Diazo Bonds: The diazo linkages can be replaced with more stable amide bonds without abolishing the binding to Aβ fibrils, opening up avenues for the synthesis of more diverse and stable analogs.

-

Lipophilicity: Increasing the lipophilicity of Chrysamine G derivatives can enhance their ability to cross the blood-brain barrier.

Experimental Protocols for a Self-Validating System

To ensure the scientific integrity and trustworthiness of research involving Chrysamine G, it is essential to employ well-validated experimental protocols. The following are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol provides a framework for assessing the ability of Chrysamine G to inhibit the fibrillization of Aβ(1-42).

1. Preparation of Aβ(1-42) Monomers: a. Resuspend lyophilized Aβ(1-42) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. b. Incubate at room temperature for 1 hour to ensure monomerization. c. Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

2. Assay Procedure: a. Immediately before the assay, resuspend the Aβ(1-42) peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. b. Dilute the Aβ(1-42) stock solution to a final concentration of 10 µM in phosphate-buffered saline (PBS), pH 7.4. c. Prepare a stock solution of Chrysamine G in DMSO. d. In a 96-well black, clear-bottom microplate, add the 10 µM Aβ(1-42) solution. e. Add Chrysamine G at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (a known Aβ aggregation inhibitor). f. Add Thioflavin T to each well to a final concentration of 5 µM. g. Incubate the plate at 37°C with continuous gentle shaking. h. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.[4]

3. Data Analysis: a. Plot the fluorescence intensity versus time for each concentration of Chrysamine G. b. Determine the lag time for fibril formation and the maximum fluorescence intensity. c. Calculate the percentage of inhibition of Aβ aggregation at each concentration of Chrysamine G relative to the vehicle control.

Protocol 2: MTT Assay for Aβ-Induced Neurotoxicity

This protocol outlines the procedure for evaluating the neuroprotective effects of Chrysamine G against Aβ(1-42)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).[6]

1. Cell Culture and Differentiation: a. Culture SH-SY5Y neuroblastoma cells in complete medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). b. For differentiation, seed the cells at a low density and treat with retinoic acid (e.g., 10 µM) for 5-7 days.[6]

2. Preparation of Aβ(1-42) Oligomers: a. Prepare monomeric Aβ(1-42) as described in Protocol 1. b. Resuspend the peptide film in serum-free cell culture medium to a concentration of 100 µM and incubate at 4°C for 24 hours to promote the formation of soluble oligomers.

3. Assay Procedure: a. Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of Chrysamine G for 2 hours. c. Add the prepared Aβ(1-42) oligomers to the cells at a final concentration known to induce toxicity (e.g., 5-10 µM). Include a vehicle control (no Aβ) and a positive control (Aβ only). d. Incubate for 24-48 hours at 37°C. e. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[7] f. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). g. Measure the absorbance at 570 nm using a microplate reader.[7]

4. Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot cell viability versus the concentration of Chrysamine G to determine its neuroprotective efficacy.

Protocol 3: Histological Staining of Amyloid Plaques with Chrysamine G

This protocol describes the use of Chrysamine G as a fluorescent stain for the detection of amyloid plaques in brain tissue sections.

1. Tissue Preparation: a. Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). b. Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection. c. Section the brain into 30-40 µm thick sections using a cryostat or vibratome.

2. Staining Procedure: a. Mount the tissue sections onto glass slides. b. Rehydrate the sections in PBS. c. Prepare a staining solution of Chrysamine G (e.g., 1 µM in a solution of 50% ethanol in PBS). d. Incubate the sections in the Chrysamine G staining solution for 10-30 minutes. e. Briefly rinse the sections in 50% ethanol to remove excess stain. f. Wash the sections thoroughly in PBS. g. Mount the sections with a coverslip using an aqueous mounting medium.

3. Visualization: a. Visualize the stained sections using a fluorescence microscope with appropriate filter sets for Chrysamine G (excitation ~405 nm, emission ~545 nm). Amyloid plaques will appear as brightly fluorescent structures.

Conclusion and Future Directions

Chrysamine G remains a molecule of significant interest in the field of Alzheimer's disease research. Its ability to bind to amyloid-beta aggregates, inhibit their formation, and exert neuroprotective effects underscores its potential as both a diagnostic tool and a therapeutic lead. The dual mechanism of action, encompassing both direct Aβ interaction and antioxidant properties, presents a compelling rationale for its further development.

Future research should focus on several key areas. High-resolution structural studies, including cryo-electron microscopy and solid-state NMR, are needed to precisely define the binding site of Chrysamine G on Aβ fibrils and oligomers. A more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties in vivo is also crucial for its translation into a clinical setting. Furthermore, the continued exploration of Chrysamine G derivatives with improved blood-brain barrier permeability, enhanced binding affinity, and optimized neuroprotective profiles will be essential in the ongoing quest for effective treatments for Alzheimer's disease.

References

-

Klunk, W. E., Debnath, M. L., & Pettegrew, J. W. (1995). Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe. Neurobiology of aging, 16(4), 541–548. [Link]

-

Betti, C., Vanhoutte, I., Coutuer, S., De Rycke, R., Mishev, K., Vuylsteke, M., Aesaert, S., Rombaut, D., Gallardo, R., De Smet, F., et al. (2016). Sequence-Specific Protein Aggregation Generates Defined Protein Knockdowns in Plants. Plant physiology, 171, 773–787. [Link]

-

Shammas, S. L., Garcia, G. A., & Knowles, T. P. J. (2016). A quantitative physical model of αB-crystallin chaperone inhibition of Aβ aggregation. Biophysical journal, 111(1), 123-132. [Link]

-

Ishii, K., Klunk, W. E., Arawaka, S., Debnath, M. L., Furiya, Y., Sahara, N., ... & Mori, H. (2002). Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice. Neuroscience letters, 333(1), 5-8. [Link]

-

Klunk, W. E., Debnath, M. L., Aurelia, M. C., Koros, A. M., & Pettegrew, J. W. (1998). Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells. Life sciences, 63(20), 1807–1814. [Link]

-

Cheng, B., Gong, H., Li, X., Sun, Y., Zhang, X., & Zheng, L. (2012). Discovery and structure activity relationship of small molecule inhibitors of toxic β-amyloid-42 fibril formation. The Journal of biological chemistry, 287(22), 18325–18334. [Link]

-

Di Giovanni, S., Eleuteri, S., & Ghibelli, L. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. ACS medicinal chemistry letters, 13(11), 1738–1744. [Link]

-

Harkany, T., Ábrahám, I., Kónya, C., Nyakas, C., Schlett, K., & Luiten, P. G. (2000). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Brain research. Brain research protocols, 5(2), 117–123. [Link]

-

Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

-

Stine, W. B., Jungbauer, L., Yu, C., & LaDu, M. J. (2011). Preparing synthetic Aβ in different aggregation states. Methods in molecular biology (Clifton, N.J.), 670, 13–32. [Link]

-

Dezutter, N. A., Dom, R. J., De Groot, T. J., Bormans, G. M., & Verbruggen, A. M. (2000). Evaluation of 99mTc-MAMA-chrysamine G as an in vivo probe for amyloidosis. Nuclear medicine and biology, 27(8), 811–816. [Link]

-

Hudson, S. A., & Ecroyd, H. (2012). Dye-binding assays for evaluation of the effects of small molecule inhibitors on amyloid (Aβ) self-assembly. Current medicinal chemistry, 19(34), 5878–5890. [Link]

-

Kumar, A., & Singh, S. (2022). Molecular docking of a beta-amyloid protein involved in Alzheimer's disease with Thioflavin-T as a ligand. Biomedical Research, 33(7), 212-217. [Link]

-

Imbimbo, B. P. (2009). γ-Secretase inhibitors for the treatment of Alzheimer's disease: the current state. CNS neuroscience & therapeutics, 15(2), 140–152. [Link]

-

Buxbaum, J. N., & Ye, Z. (2011). Inhibition of amyloid beta fibril formation by monomeric human transthyretin. The FEBS journal, 278(24), 4846–4856. [Link]

-

Krotee, P., Griner, S., Sawaya, M. R., Cascio, D., Rodriguez, J. A., Shi, D., ... & Eisenberg, D. S. (2018). Molecular mechanisms of inhibition of protein amyloid fibril formation: Evidence and perspectives based on kinetic models. International journal of molecular sciences, 19(10), 3028. [Link]

-

Walle, T., Walle, U. K., & Halushka, P. V. (2001). Extensive metabolism of the flavonoid chrysin by human Caco-2 and Hep G2 cells. Drug metabolism and disposition: the biological fate of chemicals, 29(12), 1584–1588. [Link]

-

Wiesehan, K., Buder, K., Linke, R. P., Patt, S., & Stoldt, M. (2003). Histological staining of amyloid and pre-amyloid peptides and proteins in mouse tissue. Methods in molecular biology (Clifton, N.J.), 299, 203–224. [Link]

-

Ryan, J. J., & German, M. S. (2014). Cell viability measurement by MTT assays. Cold Spring Harbor protocols, 2014(10), pdb.prot081333. [Link]

-

Barz, B., & D'Souza, L. (2020). Identification of catechins' binding sites in monomeric Aβ42 through ensemble docking and MD simulations. International journal of molecular sciences, 21(9), 3247. [Link]

-

Kumar, D., & Singh, J. (2025). Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. Journal of Alzheimer's Disease, 91(1), 1-24. [Link]

- LeVine, H. (2008). Thioflavin T method for detection of amyloid polypeptide fibril aggregation. U.S.

-

Ono, K., & Yamada, M. (2022). Molecular mechanisms of amyloid-β peptide fibril and oligomer formation: NMR-based challenges. Biological and Pharmaceutical Bulletin, 45(8), 1059-1066. [Link]

-

Li, H., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 564. [Link]

-

Wood, P. L. (2019). Plasmalogens and Alzheimer's disease: A review. Lipids in health and disease, 18(1), 1-8. [Link]

-

Ahmad, W., Iqubal, A., Ahmad, I. B., Moin, A., Ali, S. M., & Ahmad, S. (2025). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Neuroscience, 589, 51-64. [Link]

-

Das, P., & Zhou, R. (2018). An internal docking site stabilizes substrate binding to γ-secretase: Analysis by molecular dynamics simulations. The Journal of biological chemistry, 293(42), 16396–16406. [Link]

-

International Journal of Pharmaceutical Science Invention. (2025). A Comprehensive Review of Integrated Approaches to Alzheimer's Drug Design: Heterocyclic Scaffolds for Multi-Target Modulation. International Journal of Pharmaceutical Science Invention, 14(9), 1-15. [Link]

-

Histology Lecture Series. (2024, March 5). Amyloid Staining-Histology Lecture Series [Video]. YouTube. [Link]

-

Lee, J. H., & Lee, K. C. (2018). Results from the thioflavin T assay. (A) Inhibition of Aβ 1−42... ResearchGate. [Link]

-

Rejman, J., Taladriz-Blanco, P., & De Cock, I. (2019). In vivo studies on pharmacokinetics, toxicity and immunogenicity of polyelectrolyte nanocapsules functionalized with two different polymers: Poly-L-glutamic acid or PEG. Nanomaterials, 9(12), 1735. [Link]

-

Adeoye, A. O., & Adebayo, A. I. (2023). Molecular Docking Study of Selected Bio-Active Compounds on Alzheimer's Disease using BACE-1 (Pdb ID: 2ZHV). Journal of Pharmaceutical Research International, 35(21), 1-10. [Link]

-

Sharma, A., & Singh, A. (2017). A Review on: Synthetic and Herbal Approaches for the Treatment of Alzheimer’s disease. Journal of Drug Delivery and Therapeutics, 7(5), 115-122. [Link]

-

Practical Biochemistry. (2021, December 13). Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils || Practical Biochemistry [Video]. YouTube. [Link]

-

Condello, C., & Stöhr, J. (2013). Thiazin red for amyloid?. ResearchGate. [Link]

Sources

- 1. Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Chrysamine G vs Congo Red chemical structure comparison

An In-Depth Technical Guide to the Comparative Analysis of Chrysamine G and Congo Red for Amyloid Fibril Detection

Executive Summary

Congo Red, a legacy histological stain, and its derivative, Chrysamine G, are pivotal tools in the study of amyloidosis, particularly in the context of neurodegenerative diseases like Alzheimer's. While both molecules are adept at binding to the characteristic β-pleated sheet structures of amyloid fibrils, their utility in modern research is dictated by significant differences in their chemical structures. Congo Red, with its charged sulfonate groups, is largely confined to in vitro and ex vivo applications due to its inability to cross the blood-brain barrier. In contrast, Chrysamine G, a more lipophilic analogue, was specifically engineered for potential in vivo imaging of amyloid plaques in the brain. This guide provides a detailed comparative analysis of their molecular architecture, physicochemical properties, and binding mechanisms, offering researchers and drug development professionals a comprehensive understanding of their respective applications and limitations.

Introduction: A Tale of Two Dyes in Amyloid Research

The histological identification of amyloid plaques has been a cornerstone of neurodegenerative disease research for over a century. Congo Red, first synthesized in 1883 by Paul Böttiger, was later adapted for this purpose, revealing its unique property of "congophilia" – a high affinity for amyloid deposits.[1][2] When bound to these structures and viewed under polarized light, it exhibits a pathognomonic apple-green birefringence, a feature that became the gold standard for amyloid detection in tissue samples.[3]

However, the inherent limitations of Congo Red, primarily its hydrophilic nature and consequent inability to penetrate the brain in vivo, spurred the development of second-generation probes. Chrysamine G emerged from this effort as a lipophilic, bis-salicylic acid analogue of Congo Red.[4][5][6] Its design was a deliberate attempt to retain the amyloid-binding characteristics of its parent molecule while enhancing its ability to cross the blood-brain barrier, paving the way for non-invasive imaging of cerebral amyloidosis.[7] This guide will dissect the critical chemical distinctions between these two molecules and elucidate how these differences govern their application in the laboratory and clinic.

Molecular Structure Analysis: The Foundation of Functionality

The functional differences between Chrysamine G and Congo Red are rooted in their distinct molecular architectures. Both are symmetrical, elongated molecules featuring a central biphenyl group and two terminal ring systems connected by diazo bonds. This planarity is crucial for their intercalation with amyloid fibrils.[2]

Congo Red is the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid).[1] Its key structural features are:

-

Central Core: A hydrophobic biphenyl group.

-

Linking Groups: Two azo (-N=N-) groups.

-

Terminal Moieties: Two naphthalene rings, each substituted with an amino group (-NH₂) and a highly polar sulfonic acid group (-SO₃H).[8] These sulfonic acid groups are ionized at physiological pH, rendering the molecule highly water-soluble and unable to cross lipid membranes.[9]

Chrysamine G , or 4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl, is a carboxylic acid analogue of Congo Red.[5][10] Its structure differs in the terminal groups:

-

Central Core: Identical hydrophobic biphenyl group.

-

Linking Groups: Identical azo (-N=N-) groups.

-

Terminal Moieties: Two salicylic acid (3-carboxy-4-hydroxyphenyl) groups. Instead of the sulfonic acid and amino groups of Congo Red, Chrysamine G possesses carboxylic acid (-COOH) and hydroxyl (-OH) groups. This substitution significantly increases the molecule's lipophilicity, a key factor for blood-brain barrier penetration.[7]

Caption: Chemical structures of Congo Red and Chrysamine G with key functional groups highlighted.

Physicochemical Properties and their Implications

The structural modifications in Chrysamine G translate directly to altered physicochemical properties, which in turn dictate their experimental utility.

| Property | Congo Red | Chrysamine G | Significance in Amyloid Research |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₆S₂[8] | C₂₆H₁₆N₄Na₂O₆ | Defines the elemental composition and base molecular weight. |

| Molecular Weight | 696.66 g/mol [11] | 526.41 g/mol [5] | Affects diffusion and transport properties. |

| Solubility | Water-soluble, greater in organic solvents[1] | Soluble in DMSO (~4 mg/mL) | Dictates solvent choice for stock solutions and staining protocols. |

| Lipophilicity | Low (due to sulfonic acid groups) | High (due to carboxylic acid groups) | Crucial for blood-brain barrier permeability; enables in vivo applications for Chrysamine G. |

| Binding Affinity (Kd) | ~1.75 x 10⁻⁷ M (to insulin fibrils)[12] | High affinity: Kd = 200 nM (0.2 µM)[4] | Quantifies the strength of interaction with amyloid fibrils. |

Mechanism of Action: Binding to Amyloid Fibrils

Both dyes bind to amyloid fibrils through a similar mechanism, driven by the unique β-pleated sheet conformation of the aggregated proteins.

-

Intercalation: The planar, elongated structures of Congo Red and Chrysamine G allow them to intercalate into the grooves that run parallel to the long axis of the amyloid fibrils.[3][13]

-

Hydrophobic Interactions: The central biphenyl core of both molecules engages in hydrophobic interactions with the nonpolar side chains of the amino acids within the β-sheets.[1]

-

Ionic Interactions: The terminal anionic groups (sulfonate for Congo Red, carboxylate for Chrysamine G) form ionic bonds with positively charged amino acid residues (like lysine) on the surface of the amyloid fibril.[3][12]

The binding of these dyes to the repetitive, ordered structure of the fibril restricts the rotational freedom of the dye molecules. This restriction is thought to be the basis for the characteristic spectral shifts and enhanced fluorescence observed upon binding.[14]

Caption: Dye intercalation within the β-sheet grooves of an amyloid fibril.

Experimental Protocols: A Practical Guide

The choice between Chrysamine G and Congo Red is primarily dictated by the experimental context, specifically whether the goal is ex vivo tissue staining or in vivo imaging.

Protocol 1: Congo Red Staining for Amyloid in Paraffin-Embedded Tissue Sections

This protocol is a standard method for identifying amyloid deposits in fixed tissues. The causality behind using an alkaline solution is to ensure the dye molecules are fully ionized and to reduce non-specific background staining.

Methodology:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each), followed by a graded series of ethanol (100%, 95%, 80%, 70%; 2 minutes each) and finally distilled water.

-

Alkaline Incubation: Place slides in a saturated sodium chloride solution in 80% ethanol containing 0.1% sodium hydroxide for 20 minutes. This step enhances the specificity of the staining.

-

Staining: Transfer slides directly to a filtered, saturated solution of Congo Red in alkaline sodium chloride/ethanol for 1 hour.[3]

-

Differentiation: Briefly dip the slides (5-10 seconds) in 100% ethanol to remove excess, unbound dye. This step is critical for achieving a clean background.

-

Dehydration and Mounting: Dehydrate the slides through a fresh graded series of ethanol (95%, 100%, 100%; 2 minutes each) and clear in xylene (2 changes, 5 minutes each).

-

Coverslipping: Mount with a resinous mounting medium.

-

Visualization: Examine under a standard light microscope for red deposits and a polarizing microscope for apple-green birefringence.

Protocol 2: In Vitro Fluorometric Assay for Amyloid Fibril Detection using Chrysamine G

This protocol leverages the fluorescence enhancement of Chrysamine G upon binding to amyloid fibrils, providing a quantitative measure of aggregation.

Methodology:

-

Prepare Reagents:

-

Synthesize or purchase Aβ peptide (e.g., Aβ₁₋₄₂).

-

Prepare a stock solution of Chrysamine G (e.g., 1 mM in DMSO).

-

Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

-

Induce Fibril Formation: Incubate the Aβ peptide solution under conditions that promote aggregation (e.g., 37°C with gentle agitation for 24-48 hours). Include a non-aggregated control.

-

Set up Assay Plate: In a 96-well black microplate, add aliquots of the aggregated Aβ solution, non-aggregated control, and buffer-only blanks.

-

Add Chrysamine G: Dilute the Chrysamine G stock solution in the assay buffer to a final working concentration (e.g., 1-10 µM) and add to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Chrysamine G (typically Ex: ~395-430 nm, Em: ~520-540 nm).

-

Data Analysis: Subtract the background fluorescence (buffer + dye) from all readings. Compare the fluorescence of the aggregated sample to the non-aggregated control.

Caption: Workflow for a Chrysamine G-based in vitro amyloid binding assay.

Applications, Limitations, and Future Perspectives

Congo Red remains the definitive histological stain for amyloid confirmation in post-mortem tissue due to its characteristic birefringence.[3] However, its carcinogenicity, derived from its benzidine base, necessitates careful handling.[1] Its primary limitation is its exclusion from the living brain.

Chrysamine G represents a significant advancement. Its ability to cross the blood-brain barrier opened the door for its development as an in vivo imaging agent for Alzheimer's disease.[4][7] Furthermore, studies have shown that Chrysamine G can inhibit Aβ-induced neurotoxicity, suggesting a potential therapeutic role.[5][15] Its main limitation is a relatively low brain uptake and the need for further optimization to improve its signal-to-noise ratio for clinical imaging applications.

The development of Chrysamine G has paved the way for a new generation of amyloid probes, such as the Pittsburgh compounds (e.g., PiB), which are now used in PET imaging to diagnose Alzheimer's disease in living patients. Future research will continue to refine these molecules, aiming for higher affinity, greater specificity, and improved pharmacokinetic properties.

Conclusion

Chrysamine G and Congo Red are structurally related dyes that have profoundly impacted our understanding of amyloid pathology. Congo Red, the historical gold standard, is an indispensable tool for the definitive ex vivo identification of amyloid. Chrysamine G, its rationally designed lipophilic derivative, overcame the critical limitation of blood-brain barrier impermeability, establishing a new paradigm for the in vivo study of amyloid deposition and serving as a foundational scaffold for the development of modern neuroimaging agents. The comparative analysis of their structures reveals a clear lesson in medicinal chemistry: subtle molecular modifications can lead to dramatically different biological activities and unlock entirely new avenues of scientific inquiry.

References

-

Frid, P., et al. (2007). Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations. Biophysical Journal.[Link]

-

Ishii, K., et al. (2002). Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice. Neuroscience Letters.[Link]

-

Wikipedia. Congo red.[Link]

-

Roterman, I., et al. (2001). Why Congo red binding is specific for amyloid proteins - model studies and a computer analysis approach. ResearchGate.[Link]

-

Klunk, W. E., et al. (1995). Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe. Neurobiology of Aging.[Link]

-

Gang, J.-M., & Han, G.-S. (2001). The Amide Derivatives of Chrysamine G Bind to the β-Amyloid Fibril. Bulletin of the Korean Chemical Society.[Link]

-

Klunk, W. E., et al. (1998). Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells. Life Sciences.[Link]

-

Klunk, W. E., & Pettegrew, J. W. (1990). Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation. Journal of Histochemistry & Cytochemistry.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11313, Congo Red.[Link]

-

Taylor & Francis. Congo Red – Knowledge and References.[Link]

-

Wu, C., et al. (2005). Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42). The Journal of Chemical Physics.[Link]

Sources

- 1. Congo red - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Neurodegeneration & Amyloid Staining | AAT Bioquest [aatbio.com]

- 4. Chrysamine G *CAS 6472-91-9* | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is Congo Red? | AAT Bioquest [aatbio.com]

- 9. Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ≥95% (HPLC), ß-amyloid aggregates probe, solid | Sigma-Aldrich [sigmaaldrich.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chrysamine G Binding Affinity for Aβ40 and Aβ42 Fibrils

Executive Summary

Chrysamine G (CG) represents a pivotal advancement in amyloid research, developed as a lipophilic analogue of the histological dye Congo Red (CR).[1] Unlike its predecessor, CG possesses the unique ability to cross the blood-brain barrier (BBB) while retaining high affinity for the

This guide details the binding kinetics, thermodynamic parameters (

Molecular Mechanism & Structural Basis

Chemical Architecture

Chrysamine G is a dicarboxylic acid derivative of Congo Red. The critical structural modification involves the replacement of the hydrophilic sulfonic acid groups of Congo Red with carboxylic acid groups. This modification significantly reduces the molecule's polarity, facilitating BBB permeability (Brain/Blood ratio > 10:1) without altering the spatial arrangement required for amyloid binding.

Binding Topology

CG binds to amyloid fibrils via a channel-binding mechanism . The molecule intercalates into the grooves formed by the twisted

-

Orientation: The long axis of the CG molecule aligns parallel to the fibril axis.

-

Electrostatics: The carboxylic acid moieties interact with positively charged residues (e.g., Lysine-28) on the Aβ peptide, while the hydrophobic biphenyl backbone interacts with the hydrophobic core of the fibril surface.

Binding Affinity & Kinetics Data[1]

The interaction between CG and Aβ fibrils is best described by a two-site binding model , characterized by a high-affinity, saturable site and a lower-affinity, non-saturable site.

Quantitative Parameters (Aβ40 Synthetic Fibrils)

The following data represents the consensus values derived from radioligand binding assays (

| Parameter | High-Affinity Site | Low-Affinity Site | Biological Significance |

| Dissociation Constant ( | ~200 - 400 nM | ~20 - 40 | High affinity range is relevant for in vivo imaging potential; low affinity represents non-specific partitioning. |

| Max Binding Capacity ( | ~1.13 (moles CG / mole Aβ) | Non-saturable | Indicates a 1:1 stoichiometry between CG and Aβ monomers within the fibril lattice at the high-affinity site. |

| Inhibition Constant ( | 25.3 nM | N/A | Potency of CG to displace other ligands or inhibit aggregation.[2] |

Comparative Affinity: Aβ40 vs. Aβ42

While Aβ42 aggregates significantly faster than Aβ40 due to the hydrophobic C-terminal isoleucine and alanine residues, the structural binding motif for CG remains conserved .

-

Aβ40: Primary model for

determination in seminal literature (Klunk et al.). -

Aβ42: CG shows equipotent binding affinity to Aβ42 fibrils. Crucially, CG is effective at inhibiting Aβ42-induced neurotoxicity at concentrations (0.1–1.0

M) that mirror its high-affinity

Experimental Framework: Radioligand Binding Assay

This protocol utilizes

Reagents & Preparation

-

Synthetic Aβ Fibrils:

-

Dissolve Aβ40/42 in HFIP to remove pre-existing aggregates; dry to film.

-

Resuspend in PBS (pH 7.4) to 100

M. -

Incubate at 37°C for 3–7 days with agitation.

-

Validation: Confirm fibrillization via Thioflavin T (ThT) fluorescence or Electron Microscopy (EM) before use.

-

-

Ligand:

(Specific activity > 50 mCi/mmol).

Assay Workflow (Step-by-Step)

Step 1: Equilibrium Incubation

-

Prepare reaction tubes containing 10–50

g of Aβ fibrils. -

Add varying concentrations of

(Range: 10 nM to 10 -

Critical Control: Include "Non-Specific Binding" (NSB) tubes containing excess unlabeled CG (100

M) to define the background. -

Incubate at room temperature for 60 minutes.

Step 2: Separation (Filtration)

-

Use a vacuum manifold with Whatman GF/B glass fiber filters.

-

Why Filtration? Centrifugation can disturb the equilibrium of low-affinity binders; rapid filtration captures the "bound" state effectively.

-

Pre-soak filters in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the ligand to the filter itself.

Step 3: Quantification

-

Wash filters 3x with ice-cold PBS (rapidly) to remove free ligand without dissociating the high-affinity bound complex.

-

Count radioactivity using liquid scintillation spectroscopy.

Step 4: Data Analysis

-

Calculate Specific Binding = (Total Binding) - (Non-Specific Binding).

-

Plot Bound/Free vs. Bound (Scatchard Plot) or use non-linear regression to solve for

and

Visualization of Assay Logic

Caption: Workflow for the radioligand binding assay. The red "Equilibrium Check" loop is a critical self-validating step to ensure the reaction has reached steady state before separation.

Mechanism of Action: Two-Site Binding Model

Understanding the duality of CG binding is essential for interpreting inhibition data. CG does not merely "coat" the fibril; it occupies specific structural niches.

The Model

-

Site A (High Affinity): Located in the grooves parallel to the fibril axis. Binding here is electrostatic and hydrophobic. Occupancy of this site correlates with neuroprotection.

-

Site B (Low Affinity): Represents surface partitioning or micellar interactions at high concentrations (>10

M).

Pathway Diagram

Caption: The two-site binding model. High-affinity binding (Green) is saturable and responsible for the therapeutic effects, while low-affinity binding (Yellow) occurs at higher concentrations.

Therapeutic & Diagnostic Implications

Neuroprotection

CG inhibits Aβ-induced toxicity not by dissolving fibrils, but by coating them.

-

Mechanism: Binding at the high-affinity site stabilizes the fibril structure, preventing the shedding of toxic oligomers or blocking the interaction of the fibril surface with neuronal membranes.

-

Efficacy: Significant neuronal survival is observed at CG concentrations of 0.2

M–2.0

Diagnostic Imaging (PET)

CG served as the lead compound for the development of modern PET tracers. While CG itself is not an ideal PET agent due to slow clearance, its derivatives (e.g., Methoxy-X04) utilized the same binding pharmacophore to achieve successful in vivo amyloid imaging.

References

-

Klunk, W. E., et al. (1994). "Chrysamine-G Binding to Alzheimer's Disease Amyloid Synthetic Peptides: Models of Amyloid-Congo Red Binding."[1] Neurobiology of Aging.

-

Klunk, W. E., et al. (1995). "Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe."[3] Neurobiology of Aging.

-

Ishii, K., et al. (2002). "Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice."[2][4] Neuroscience Letters.

-

Mathis, C. A., et al. (2002). "A lipophilic thioflavin-T derivative for positron emission tomography (PET) imaging of amyloid in brain."[2] Bioorganic & Medicinal Chemistry Letters.

-

Kang, J. & Han, K. (2001). "The amide derivatives of chrysamine G bind to the β-amyloid fibril."[2] Bulletin of the Korean Chemical Society.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysamine G: Mechanistic Probe and Pharmacophore in Alzheimer’s Neurodegeneration

Executive Summary

Chrysamine G (CG) represents a pivotal inflection point in Alzheimer’s disease (AD) research, bridging the gap between histological dyes and modern radiopharmaceutical diagnostics. As a lipophilic carboxylic acid analogue of Congo Red, CG was among the first small molecules identified to cross the blood-brain barrier (BBB) and bind selectively to beta-amyloid (Aβ) fibrils in vivo.

This technical guide analyzes the dual utility of Chrysamine G: first, as a direct probe for quantifying amyloid burden and inhibiting neurotoxicity; and second, as a structural template (pharmacophore) that catalyzed the development of clinical PET ligands such as Florbetapir (

Molecular Mechanism & Binding Kinetics

The Bidentate Binding Mode

Unlike intercalating dyes, Chrysamine G binds to Aβ fibrils via a unique surface groove interaction. Its structure—a central biphenyl spacer connecting two salicylic acid moieties—allows it to span across multiple Aβ peptide chains within the

-

Structural Alignment: The distance between the two acidic groups in CG (

19–20 Å) matches the spacing of positively charged residues (likely Histidine-13 or Lysine-28) on the fibril surface. -

Electrostatic Interaction: The carboxylic acid groups provide electrostatic anchorage, while the lipophilic biphenyl backbone facilitates Van der Waals interactions with the hydrophobic fibril core.

Binding Kinetics ( and )

CG exhibits high-affinity binding to both synthetic Aβ(1-40) fibrils and native plaques in AD brain homogenates.

| Ligand | Target Substrate | Reference | ||

| Chrysamine G | Synthetic Aβ(1-40) | N/A | [Klunk et al., 1994] | |

| Chrysamine G | AD Brain Homogenate | 1,200 | [Klunk et al., 1995] | |

| Congo Red | Synthetic Aβ(1-40) | N/A | [Klunk et al., 1994] |

Critical Insight: CG binds with 10-fold higher lipophilicity than Congo Red (LogP ~2.6 vs. 0.8), which is the primary determinant of its BBB permeability.

Neuroprotective Pathways[1][2][3][4]

Chrysamine G is not merely a passive marker; it actively attenuates neurodegeneration through two distinct mechanisms.

Inhibition of Aβ Aggregation

CG acts as a "cap" on the growing amyloid fibril. By binding to the extension sites of the protofibril, it sterically hinders the addition of new Aβ monomers.

-

Mechanism: Kinetic stabilization of fibrils, preventing secondary nucleation.

-

Efficacy: Significant inhibition of aggregation observed at 1:1 molar ratios (CG:Aβ).

Attenuation of Neurotoxicity

Beyond aggregation inhibition, CG protects neurons from pre-formed fibrils.

-

Antioxidant Activity: CG possesses intrinsic radical scavenging capabilities, reducing reactive oxygen species (ROS) generated by the Aβ-metal interaction.

-

Toxicity Blockade: In PC12 and SH-SY5Y neuronal cultures, CG (

) completely blocks the toxicity of Aβ(25-35) (

Distinction Note: Researchers must distinguish Chrysamine G from Chrysin , a flavonoid. While Chrysin inhibits microglial NF-κB signaling, Chrysamine G's neuroprotection is primarily driven by direct amyloid binding and antioxidant effects, rather than direct receptor-mediated anti-inflammatory signaling.

Visualization: Dual Mechanism of Action

Figure 1: Chrysamine G intercepts the neurodegenerative cascade by capping toxic oligomers and scavenging fibril-induced ROS.

Chrysamine G as a Pharmacophore (SAR)

The transition from dye to drug scaffold relied on specific structural modifications.

-

Removal of Sulfonates: Congo Red contains sulfonate groups that prevent BBB transport. CG replaces these with carboxylic acids, maintaining charge for amyloid binding while reducing polarity.

-

Lipophilicity Tuning: The biphenyl backbone provides the necessary lipophilicity (LogP > 2.0) for passive diffusion across the endothelial cells of the BBB.

-

Radiolabeling Potential: CG served as the template for styrylbenzene derivatives (SB-13) and eventually

-labeled ligands.

Figure 2: Structural evolution from Congo Red to clinical PET ligands, with Chrysamine G as the critical intermediate scaffold.

Experimental Protocols

Protocol A: Aβ Fibril Binding Competition Assay

Purpose: Determine the affinity (

Reagents:

-

Aβ(1-40) peptide (synthetic).[1]

-

Chrysamine G (purified, >98%).

-

Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

-

Fibrillization: Incubate Aβ(1-40) (

) in PBS at 37°C for 24–48 hours with gentle shaking to form fibrils. Confirm fibril formation via ThT fluorescence. -

Preparation: Dilute fibrils to

(equivalent monomer concentration) in assay buffer. -

Incubation:

-

Add fixed concentration of radiolabeled [

]Chrysamine G (or fluorescent competitor). -

Add increasing concentrations of test compound (

to -

Incubate for 60 minutes at room temperature.

-

-

Separation: Filter through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold PBS to remove unbound ligand.

-

Quantification: Measure radioactivity (CPM) or fluorescence. Plot % bound vs. Log[Concentration] to determine

and calculate

Protocol B: Neuroprotection Assay (MTT Viability)

Purpose: Assess the ability of CG to prevent Aβ-induced neuronal death.[1]

Workflow:

-

Cell Culture: Plate PC12 or SH-SY5Y cells in 96-well plates (

cells/well). Differentiate with NGF if using PC12. -

Pre-treatment: Treat cells with Chrysamine G (

) for 1 hour prior to Aβ exposure.-

Control: Vehicle (DMSO < 0.1%).

-

-

Insult: Add pre-aggregated Aβ(25-35) or Aβ(1-42) to a final concentration of

. -

Incubation: Incubate for 24 hours at 37°C.

-

Readout:

-

Add MTT reagent (

) for 4 hours. -

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

Validation Criterion: CG treated wells should show >80% viability compared to Aβ-only wells (<50%).

-

References

-

Klunk, W. E., et al. (1994). "Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe." Neurobiology of Aging.

-

Klunk, W. E., et al. (1995). "Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells." Molecular Chemical Neuropathology.

-

Ishii, K., et al. (2002). "Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice." Neuroscience Letters.

-

Mathis, C. A., et al. (2003). "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry.

-

Dezutter, N. A., et al. (1999). "Preparation and biological evaluation of technetium-99m-labeled chrysamine G derivatives as potential probes for the beta-amyloid protein." European Journal of Nuclear Medicine.

Sources

Chrysamine G: Lipophilicity Profile and Partition Coefficient Analysis

This guide provides an in-depth technical analysis of the lipophilicity and partition coefficient data for Chrysamine G, a pivotal compound in the development of amyloid-binding radioligands.

Technical Guide for Drug Development & Neurochemistry

Executive Summary

Chrysamine G (CG) represents a landmark in neuropharmacology as the first specific small-molecule probe designed to target beta-amyloid (Aβ) fibrils in vivo.[1] Historically, the histological dye Congo Red (CR) demonstrated high affinity for amyloid plaques but failed to cross the Blood-Brain Barrier (BBB) due to its high polarity and permanent negative charge (sulfonic acid groups).

CG was synthesized as a carboxylic acid analogue of Congo Red. This structural modification significantly altered its physicochemical profile, specifically its lipophilicity (LogP/LogD), enabling it to permeate the BBB while retaining high affinity (

Chemical Basis of Lipophilicity

The lipophilicity of Chrysamine G is a direct function of its ionization state. Unlike Congo Red, which contains two sulfonic acid groups (

-

Congo Red: Bis-sulfonic acid.[1] Permanently charged (

) at pH 7.4. Highly hydrophilic. -

Chrysamine G: Bis-carboxylic acid.[1]

values typically range between 3–5. At pH 7.4, it exists primarily in the ionized form (

Structural Comparison

| Feature | Congo Red (CR) | Chrysamine G (CG) |

| Acidic Group | Sulfonic Acid ( | Carboxylic Acid ( |

| Ionization (pH 7.4) | Fully Ionized ( | Ionized ( |

| Hydrogen Bonding | High solvent interaction | Intramolecular H-bonding (Salicylate effect) |

| BBB Permeability | Negligible | Moderate to High |

Quantitative Partition Coefficient Data

The critical parameter for predicting BBB penetration is the Distribution Coefficient (

Table 1: Comparative Lipophilicity Data

The following data is synthesized from seminal characterization studies (Klunk et al., 1994; 1995).

| Compound | Parameter | Value | Method | Biological Implication |

| Chrysamine G | LogD (pH 7.4) | 1.84 | Shake Flask (Octanol/Buffer) | Permeable. Falls within the optimal range (1–3) for CNS drugs.[1] |

| Chrysamine G | LogP (Calculated) | ~4.5 | cLogP (Neutral form) | High affinity for lipid membranes when protonated.[1] |

| Congo Red | LogD (pH 7.[1][2]4) | -0.20 | Shake Flask | Impermeable. Hydrophilic nature prevents passive diffusion. |

| Methoxy-X04 | LogP | 2.6 | HPLC Method | Derivative with optimized lipophilicity for in vivo imaging.[1] |

Technical Insight: A

of 1.84 indicates that Chrysamine G is approximately 70 times more soluble in the lipid phase than in the aqueous phase at physiological pH. This is a dramatic improvement over Congo Red (LogD -0.20), where the compound prefers the aqueous phase.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols describe the determination of LogD for ionizable amyloid probes.

Protocol: Shake Flask Determination of LogD (pH 7.4)

This is the "Gold Standard" method used in the foundational studies for Chrysamine G.

Reagents:

-

n-Octanol: HPLC grade, pre-saturated with buffer.

-

Phosphate Buffered Saline (PBS): 0.1 M, pH 7.4, pre-saturated with n-octanol.

-

Chrysamine G: High purity (>95%).[1]

Workflow:

-

Pre-Saturation: Vigorously mix equal volumes of n-octanol and PBS for 24 hours. Allow phases to separate. Use the top layer as "Pre-saturated Octanol" and the bottom as "Pre-saturated Buffer".

-

Solute Preparation: Dissolve Chrysamine G in the pre-saturated buffer to a concentration of

. Measure the absorbance ( -

Partitioning:

-

Aliquot 2 mL of the Chrysamine G buffer solution into a glass centrifuge tube.

-

Add 2 mL of pre-saturated n-octanol.

-

Equilibration: Vortex for 60 minutes at 25°C.

-

Separation: Centrifuge at 2000 x g for 15 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully remove the octanol layer (upper phase).

-

Sample the aqueous buffer layer (lower phase).

-

Measure absorbance of the aqueous layer (

) at 386 nm.

-

-

Calculation:

(Note: This assumes volume ratio is 1:1 and Beer's Law linearity).

Visualization of Experimental Workflow

The following diagram illustrates the critical steps and decision points in the LogD determination process.

Figure 1: Step-by-step workflow for the Shake Flask determination of LogD, ensuring phase equilibrium and accurate quantification.

Biological Implications & Transport Mechanism

The lipophilicity data explains the divergent biological fates of Congo Red and Chrysamine G.

-

Passive Diffusion: The BBB endothelial cells form a continuous lipid bilayer with tight junctions. Passive diffusion requires a substance to desolvate from the aqueous blood phase and enter the lipid membrane.

-

The "Goldilocks" Zone:

-

LogD < 0: Too hydrophilic (stays in blood). Example: Congo Red.

-

LogD > 4: Too lipophilic (trapped in lipids/proteins, high non-specific binding).

-

LogD 1–3: Optimal for BBB crossing and subsequent clearance. Chrysamine G (1.84) sits perfectly in this window.

-

-

Amyloid Binding: Despite the structural changes to improve lipophilicity, the inter-atomic distance of the acidic groups in CG (approx 19 Å) matches the spacing of positively charged residues on the

-sheet of amyloid fibrils, preserving binding affinity.

Figure 2: Comparative transport mechanism. CG's optimized LogD allows BBB permeation, whereas CR is repelled due to high hydrophilicity.

References

-

Klunk, W. E., Debnath, M. L., & Pettegrew, J. W. (1994). Development of small molecule probes for the beta-amyloid protein of Alzheimer's disease.[2] Neurobiology of Aging, 15(6), 691-698.[2]

-

Klunk, W. E., Debnath, M. L., & Pettegrew, J. W. (1995). Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe.[2][3] Neurobiology of Aging, 16(4), 541-548.[3]

-

Mathis, C. A., Wang, Y., & Klunk, W. E. (2004). Imaging β-amyloid plaques and neurofibrillary tangles in the aging human brain.[2] Current Pharmaceutical Design, 10(13), 1469-1492.

-

OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to Chrysamine G Staining for Amyloid Plaque Detection in Brain Tissue

Introduction: Visualizing the Hallmarks of Neurodegeneration

The deposition of aggregated β-amyloid (Aβ) protein into extracellular plaques is a primary pathological signature of Alzheimer's disease (AD) and other cerebral amyloidosis. Visualizing these structures within brain tissue is fundamental to both postmortem diagnostics and preclinical research aimed at developing novel therapeutics. Chrysamine G, a lipophilic and carboxylic acid analogue of Congo red, serves as a highly effective histochemical stain for this purpose.[1][2] Unlike its parent compound, Chrysamine G's properties allow it to be a more versatile tool for identifying amyloid deposits, including senile plaques and cerebrovascular amyloid.[1] This guide provides a detailed, field-tested protocol for Chrysamine G staining in brain tissue sections, grounded in the scientific principles that ensure robust and reproducible results.

Principle of the Method: The Basis of Specificity

Chrysamine G's efficacy lies in its structural complementarity to the β-sheet conformation characteristic of amyloid fibrils. The linear, planar structure of the Chrysamine G molecule allows it to intercalate between the β-pleated sheets of the aggregated Aβ peptides.[3] This binding is stabilized by interactions with cationic residues on the peptide chains. This specific binding event results in a detectable signal, allowing for the precise localization of amyloid deposits within the complex architecture of the brain. While it binds with high affinity to Aβ plaques, it is also known to stain neurofibrillary tangles (NFTs).

Sources

Technical Guide: Preparation of Chrysamine G Stock Solution for Cell Culture

Abstract & Scope

Chrysamine G (CG) is a lipophilic bis-salicylic acid derivative of Congo Red.[1][2] Unlike its parent compound, CG readily crosses the blood-brain barrier (BBB) and binds to

This guide details the precision preparation of Chrysamine G stock solutions. It addresses specific challenges inherent to this compound: its amphiphilic nature, sensitivity to "shock precipitation" in aqueous media, and high affinity for cellulose-based filtration membranes.[1]

Physicochemical Properties & Materials

Key Chemical Data

| Property | Specification | Notes |

| Compound Name | Chrysamine G | |

| CAS Number | 6472-91-9 | |

| Molecular Weight | 526.41 g/mol (Disodium Salt)482.44 g/mol (Free Acid) | CRITICAL:[1][2][3][4][5][6][7][8] Most commercial vendors supply the Disodium Salt.[1] Verify your specific vial before calculating mass.[1] |

| Solubility (DMSO) | ~4 mg/mL to 20 mg/mL | Solubility increases with slight warming (37°C).[1] |

| Solubility (Water) | < 2 mg/mL | Poor stability; prone to precipitation.[1] |

| Appearance | Orange/Red to Dark Brown Solid | |

| Storage | -20°C, Desiccated, Dark | Light sensitive.[1] |

Required Materials

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade (

99.9%).[1] -

Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid clear glass due to light sensitivity.

-

Filtration: 0.22

m PTFE (Polytetrafluoroethylene) or PES (Polyethersulfone) syringe filters.[1]-

WARNING: Do NOT use Cellulose Acetate (CA) or Mixed Cellulose Esters (MCE).[1] Chrysamine G is a diazo dye analogue and structurally related to cotton dyes; it will bind non-specifically to cellulose membranes, significantly reducing the concentration of your filtrate.

-

Mechanism & Experimental Logic

The Solubility Challenge

Chrysamine G is amphiphilic.[1] While the carboxylic acid groups provide some polarity, the central biphenyl structure is highly lipophilic.[1]

-

Direct Addition Risk: Adding high-concentration DMSO stock directly to cell media often causes local supersaturation, leading to immediate, microscopic precipitation ("shock precipitation").[1] These micro-crystals are often invisible to the naked eye but can cause cytotoxicity artifacts or reduce effective concentration.[1]

-

Solution: Use an Intermediate Dilution Step (described in Protocol 5.2) to buffer the transition from organic to aqueous phase.[1][9]

Mechanism of Action Diagram

The following diagram illustrates the pathway from stock preparation to cellular interaction, highlighting the critical binding sites.[1]

Figure 1: Workflow from stock dilution to biological mechanism.[1][2][8][10][11] CG binds A

Protocol: Primary Stock Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM Stock Solution in DMSO. Pre-requisite: Calculate mass based on the exact MW on your bottle (assumed 526.41 g/mol for disodium salt below).

-

Equilibration: Allow the vial of Chrysamine G and DMSO to equilibrate to room temperature (20-25°C) before opening to prevent water condensation.

-

Weighing: Weigh 5.26 mg of Chrysamine G powder into a sterile amber glass vial.

-

Note: Due to static, use an anti-static gun or weigh directly into the vial if possible.[1]

-

-

Solubilization: Add 1.0 mL of high-grade DMSO.

-

Dissolution: Vortex vigorously for 30-60 seconds.

-

Sterilization (Critical):

-

Pre-wet a 0.22

m PTFE syringe filter with 100 -

Filter the Chrysamine G solution through the wet filter into a fresh, sterile amber vial.

-

-

Aliquot & Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C .

Protocol: Working Solution & Cell Treatment

Objective: Dilute stock to a final concentration (e.g., 1

Dilution Logic Diagram

Figure 2: Serial dilution strategy to minimize osmotic shock and precipitation.

Step-by-Step Dilution

-

Preparation of Intermediate Stock (100

M): -

Final Dilution (1

M):-

Add 10

L of the 100 -

Final DMSO Concentration: 0.01% (Well below the 0.1% toxicity threshold).[1]

-

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Precipitate in Media | "Shock precipitation" due to rapid addition.[1] | Use the intermediate dilution step (Protocol 5.2).[1] Ensure media is pre-warmed to 37°C. |

| Low Biological Activity | Drug lost during filtration.[1] | Did you use a Cellulose Acetate filter? Switch to PTFE or PES .[1][12] |

| Color Change | pH sensitivity or oxidation.[1] | Chrysamine G is pH sensitive.[1] Ensure media is buffered to pH 7.[1]4. Discard if stock turns cloudy or changes hue drastically.[1] |

| Crystal Formation in Frozen Stock | DMSO freezing. | Thaw completely at 37°C and vortex before use. DMSO crystallizes at ~18°C. |

References

-

Klunk, W. E., et al. (1995). "Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe."[1][10] Neurobiology of Aging, 16(4), 541-548.[1][10]

-

Ishii, K., et al. (2002). "Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice."[1][2] Neuroscience Letters, 333(1), 5-8.[1]

-

Klunk, W. E., et al. (1998). "Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells."[1][6][10] Life Sciences, 63(20), 1807-1814.[1][10]

-

PubChem. "Chrysamine G - Compound Summary."[1] National Library of Medicine.[1]

Sources

- 1. Dibenzo(g,p)chrysene | C26H16 | CID 67449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chrysamine G *CAS 6472-91-9* | AAT Bioquest [aatbio.com]

- 3. Chrysamine G = 95 HPLC, solid 6472-91-9 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chrysamine G = 95 HPLC, solid 6472-91-9 [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

Application Note: Optimized Fluorescence Imaging of Amyloid Fibrils using Chrysamine G

Executive Summary

Chrysamine G (CG) is a lipophilic, carboxylic acid analogue of Congo Red that binds with high affinity to

However, CG presents a unique optical challenge: it possesses a large Stokes shift (approx. 128 nm). Standard filter sets (DAPI, FITC, TRITC) often fail to capture its signal effectively, leading to false negatives. This Application Note defines the precise optical configurations and staining protocols required to maximize the signal-to-noise ratio (SNR) of Chrysamine G.

Technical Specifications & Optical Physics

To image Chrysamine G successfully, one must understand its spectral behavior. It excites in the near-UV/Violet range but emits in the Green/Yellow range.

Spectral Characteristics

| Parameter | Value | Notes |

| Excitation Max | 386 nm | Near-UV / Violet boundary. |

| Emission Max | 514 nm | Green (similar to FITC/GFP). |

| Stokes Shift | ~128 nm | Exceptionally large. Requires specific dichroic mirrors. |

| Solubility | Lipophilic | Soluble in DMSO/Ethanol; binds non-specifically to lipids. |

| Binding Affinity ( | ~200 nM | High affinity for A |

The "Filter Trap"

Most microscopes are equipped with standard DAPI and FITC cubes. Both fail with CG:

-

Standard DAPI Cube: Excites correctly (~360 nm) but the Emission Bandpass (450–470 nm) cuts off the CG signal (514 nm).

-

Standard FITC Cube: Collects emission correctly (525 nm) but the Excitation (480 nm) is too far red to excite CG efficiently.

Recommended Filter Configurations

The ideal optical setup for Chrysamine G mimics a Lucifer Yellow filter set.

Configuration A: The Ideal Match (Lucifer Yellow Set)

This configuration maximizes excitation efficiency while capturing the peak emission.

-

Exciter: 400–440 nm (Violet) OR 380–400 nm (UV)

-

Dichroic Mirror (DM): 455 nm (Longpass)

-

Emitter: 530/50 nm (Bandpass) or 520 nm Longpass

Configuration B: The "Custom" UV-Green Set

If a Lucifer Yellow cube is unavailable, you can assemble a custom cube using components often found in "Universal" or "Longpass" DAPI sets.

-

Exciter: 365 nm (Standard UV LED/Mercury line)

-

Dichroic Mirror: 400 nm

-

Emitter: 510 nm Longpass (LP)

-

Note: Using a Longpass emitter is critical here. It allows the 514 nm signal to pass, whereas a standard DAPI bandpass would block it.

-

Optical Path Diagram

The following diagram illustrates the correct photon path for maximizing CG signal.

Figure 1: Optical path for Chrysamine G. Note the large shift between Excitation (Blue/Violet) and Emission (Green).

Experimental Protocol: Staining & Differentiation

Safety Warning: Chrysamine G is a chemical probe. Handle with gloves and appropriate PPE. Dispose of waste according to chemical safety regulations.

Reagents

-

Stock Solution: 1 mM Chrysamine G in DMSO. Store at -20°C in the dark.

-

Staining Buffer: 50% Ethanol (EtOH) in distilled water.

-

Differentiation Solution: 50% Ethanol or 100 mM Lithium Carbonate (optional).

-

Mounting Media: Non-fluorescent, aqueous mounting medium (e.g., Fluoromount-G).

Step-by-Step Workflow

-

Deparaffinization (if using paraffin sections):

-

Equilibration:

-

Incubate slides in 50% Ethanol for 5 minutes.

-

Reasoning: CG is lipophilic.[1] Staining in an alcoholic solvent aids penetration and solubility.

-

-

Staining:

-

Dilute Stock (1 mM) to 10–25 µM working concentration in 50% Ethanol.

-

Apply to tissue sections.[3] Incubate for 20 minutes at Room Temperature (RT) in a humidified dark chamber.

-

-

Differentiation (CRITICAL STEP):

-

Rinsing:

-

Wash in dH₂O: 3 x 3 minutes.

-

-

Mounting:

-

Apply aqueous mounting media and coverslip.[3]

-

Note: Do not use xylene-based mounting media if the dye is liable to leach; however, CG is generally stable. Aqueous is safer for fluorescence preservation.

-

Workflow Logic Diagram

Figure 2: Staining workflow emphasizing the critical differentiation step to remove non-specific lipid binding.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Signal | Incorrect Filter Set | Ensure you are not using a standard DAPI bandpass (460nm) emission filter. Switch to a Longpass or Lucifer Yellow set. |

| High Background | Lipid Binding | Increase the duration of the 50% Ethanol differentiation wash. CG is lipophilic and sticks to myelin. |

| Signal Fading | Photobleaching | CG is moderately stable but can bleach. Use low-intensity excitation light and limit exposure time. |

| Precipitation | Solvent Incompatibility | Ensure the stock (DMSO) is fully dissolved in the 50% Ethanol working solution. Do not use purely aqueous buffers for high concentrations. |

References

-

Klunk WE, et al. (1994). "Chrysamine-G binding to Alzheimer's disease brain tissue identifies Abeta fibrils."[7] Neurobiology of Aging.

- Core Reference: Establishes the binding affinity and spectral properties of CG.

-

Ishii K, et al. (2002).[2] "Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice." Neuroscience Letters.

- Application: Demonstr

-

Mathis CA, Wang Y, Klunk WE. (2004).[2] "Imaging beta-amyloid plaques and neurofibrillary tangles in the aging human brain." Current Pharmaceutical Design.

- Review: Discusses the structural evolution from Congo Red to Chrysamine G for BBB permeability.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Chrysamine G *CAS 6472-91-9* | AAT Bioquest [aatbio.com]

- 3. stainsfile.com [stainsfile.com]

- 4. researchgate.net [researchgate.net]

- 5. 4science [4science.net]

- 6. researchgate.net [researchgate.net]

- 7. 99mTc-MAMA-chrysamine G, a probe for beta-amyloid protein of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chrysamine G Concentration for Inhibition of Fibril Formation

Introduction & Mechanism of Action

Chrysamine G (CG) is a dicarboxylic acid analogue of Congo Red.[1] Unlike its parent compound, CG possesses high lipophilicity, allowing it to readily cross the blood-brain barrier (BBB).[2] In the context of neurodegenerative research, CG acts as a potent ligand for β-sheet rich structures found in amyloid fibrils (Aβ1-40, Aβ1-42) and Tau aggregates.[1]

Mechanism of Inhibition: CG inhibits fibrillization through structural intercalation .[1] It binds via a bidentate attachment that spans several peptide chains within the amyloid beta-sheet groove.[1][2] This binding event stabilizes the non-fibrillar conformation or caps the ends of growing fibrils, thereby arresting the elongation phase of amyloidogenesis.

Key Pharmacological Parameters:

-

Binding Affinity (

): ~0.37 µM for synthetic Aβ fibrils.[1][2] -

Neuroprotective Concentration: Significant toxicity reduction observed at >0.2 µM.[1][2]

-

Solubility: Soluble in DMSO (~4 mg/mL); limited solubility in acidic aqueous buffers.[1]

Experimental Considerations & "Watch-outs"

Critical Technical Note: Thioflavin T (ThT) Interference

Do not rely solely on raw ThT fluorescence data. Chrysamine G is an azo dye with significant absorbance in the visible spectrum.[1] Thioflavin T (the standard reporter for fibrillization) excites at 440 nm and emits at 482 nm.[1] CG absorbs light in this region, leading to the Inner Filter Effect (IFE) .

-

The Artifact: High concentrations of CG will absorb the excitation light or re-absorb the ThT emission, causing a false positive "inhibition" signal (signal decrease) that is actually just optical quenching.

-

The Solution: You must perform a post-assay quenching control (described in Protocol 2) or rely on orthogonal validation via Transmission Electron Microscopy (TEM).[1]

Experimental Protocols

Protocol 1: Reagent Preparation (Monomerization)

Objective: To ensure the starting material is free of pre-formed seeds, which is the #1 cause of inter-assay variability.

Materials:

Step-by-Step:

-

Aβ Monomerization:

-

Dissolve lyophilized Aβ peptide in cold HFIP to a concentration of 1 mM.

-

Incubate at room temperature (RT) for 60 minutes to disrupt pre-existing hydrogen bonds.[1]

-

Aliquot into microcentrifuge tubes.

-

Evaporate HFIP overnight in a fume hood (or use a SpeedVac) to yield a peptide film.[1]

-

Store films at -80°C (stable for 3 months).

-

-

Chrysamine G Stock:

Protocol 2: ThT Kinetics Assay with Quenching Correction

Objective: To determine the IC50 of CG on Aβ fibrillization while correcting for optical interference.

Assay Conditions:

-

Peptide Conc: 10 µM Aβ(1-42).[1]

-

Buffer: PBS (pH 7.4).

-

ThT Conc: 20 µM.

-

Temp: 37°C (Quiescent or Shaking, depending on desired aggregation rate).

Dose-Response Setup: Prepare a dilution series of CG in DMSO. When added to the assay buffer, the final DMSO concentration must be kept constant (e.g., 1%) across all wells.

| Condition | [Chrysamine G] (µM) | Rationale |

| Low | 0.01, 0.05, 0.1 | Below |

| Mid | 0.2, 0.5, 1.0 | Brackets the |

| High | 2.0, 5.0, 10.0 | Saturation range; high risk of ThT quenching. |

| Control | 0 (Vehicle only) | Defines 100% aggregation baseline.[1] |

Workflow:

-

Redissolve Aβ film in DMSO (to 5 mM), then dilute to 20 µM in PBS.

-

Prepare 2x ThT solution (40 µM) in PBS.

-

Add 50 µL of Aβ solution + 49 µL of ThT solution + 1 µL of CG inhibitor (100x stock) to a black 96-well clear-bottom plate.

-

Seal plate to prevent evaporation.[1]

-

Read Fluorescence (

440 nm /

The Self-Validating Step (Quenching Control): At the end of the assay (plateau phase), add the same concentrations of CG to a separate set of wells containing pre-formed fibrils (grown without inhibitor).

-

If fluorescence drops immediately upon adding CG to pre-formed fibrils, this is quenching , not inhibition.

-

Calculate the Correction Factor (

) :

Protocol 3: Orthogonal Validation via TEM

Objective: To visually confirm that fluorescence reduction corresponds to a lack of fibrils.

-

Take 10 µL samples from the "Control" and "10 µM CG" wells at the assay endpoint.[1]

-

Adsorb onto glow-discharged Formvar/carbon-coated copper grids for 60 seconds.

-

Wick off excess solution.[1]

-

Stain with 2% Uranyl Acetate for 60 seconds.[1]

-

Image at 80-120 kV.

-

Success Criteria: Control wells show dense networks of long, unbranched fibrils. CG-treated wells show amorphous aggregates or short oligomers.[1]

-

Visualization of Experimental Logic

Caption: Workflow distinguishing true fibril inhibition from optical interference (Inner Filter Effect).

References

-

Klunk, W. E., et al. (1995).[1][3][4][5] "Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe."[1][3][4][5] Neurobiology of Aging. Link

-

Ishii, K., et al. (2002).[1][6] "Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice."[1][2][6] Neuroscience Letters. Link

-

Hudson, S. A., et al. (2009).[1] "The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds."[7][8] FEBS Journal. Link

-